molecular formula C28H19ClN2O7 B10889017 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate

Cat. No.: B10889017
M. Wt: 530.9 g/mol
InChI Key: FGNDUROBISJLEM-UHFFFAOYSA-N
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Description

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-nitrophenoxy group, a phenyl-oxoethyl group, and a phenylcarbonyl-amino benzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate typically involves multiple steps, including the formation of intermediate compounds The process often starts with the nitration of chlorophenol to produce 2-chloro-6-nitrophenol This intermediate is then reacted with a phenyl group to form the phenoxy derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate
  • 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(propionylamino)benzoate
  • 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3-(propionylamino)benzoate

Uniqueness

Compared to similar compounds, 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C28H19ClN2O7

Molecular Weight

530.9 g/mol

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 4-benzamidobenzoate

InChI

InChI=1S/C28H19ClN2O7/c29-23-7-4-8-24(31(35)36)26(23)38-22-15-11-18(12-16-22)25(32)17-37-28(34)20-9-13-21(14-10-20)30-27(33)19-5-2-1-3-6-19/h1-16H,17H2,(H,30,33)

InChI Key

FGNDUROBISJLEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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